
(5E)-1-benzyl-5-ethylideneazonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-benzyl-5-ethylideneazonane is a synthetic organic compound that belongs to the class of azonanes Azonanes are characterized by their nitrogen-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-benzyl-5-ethylideneazonane can be achieved through a multi-step process:
Formation of the Azonane Ring: The initial step involves the cyclization of a suitable precursor, such as a diamine, to form the azonane ring. This can be achieved through a cyclization reaction using a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. The azonane ring is treated with benzyl chloride in the presence of a strong base like sodium hydride (NaH) to facilitate the substitution.
Addition of the Ethylidene Group: The final step involves the addition of the ethylidene group at the fifth position. This can be achieved through a Wittig reaction, where a suitable phosphonium ylide reacts with the azonane ring to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-benzyl-5-ethylideneazonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Benzyl chloride with NaH in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of ethylidene-azonane derivatives.
Substitution: Formation of various substituted azonane derivatives.
Scientific Research Applications
Chemistry
(5E)-1-benzyl-5-ethylideneazonane can be used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study the interactions of nitrogen-containing heterocycles with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry. It could be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may also find applications in the development of new coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (5E)-1-benzyl-5-ethylideneazonane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the benzyl and ethylidene groups may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-azonane: Lacks the ethylidene group, making it less versatile in certain reactions.
5-ethylidene-azonane: Lacks the benzyl group, which may reduce its binding affinity in biological applications.
1-benzyl-5-methylideneazonane: Similar structure but with a methylidene group instead of an ethylidene group, which may affect its reactivity and properties.
Uniqueness
(5E)-1-benzyl-5-ethylideneazonane is unique due to the presence of both benzyl and ethylidene groups, which confer distinct chemical and biological properties
Properties
CAS No. |
40952-31-6 |
|---|---|
Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
(5E)-1-benzyl-5-ethylideneazonane |
InChI |
InChI=1S/C17H25N/c1-2-16-9-6-7-13-18(14-8-12-16)15-17-10-4-3-5-11-17/h2-5,10-11H,6-9,12-15H2,1H3/b16-2+ |
InChI Key |
WPKSKDIAJLAAMQ-APQPDGGLSA-N |
Isomeric SMILES |
C/C=C/1\CCCCN(CCC1)CC2=CC=CC=C2 |
Canonical SMILES |
CC=C1CCCCN(CCC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


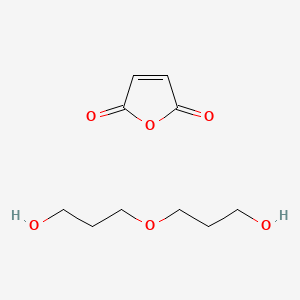
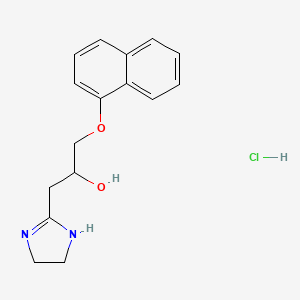
![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)
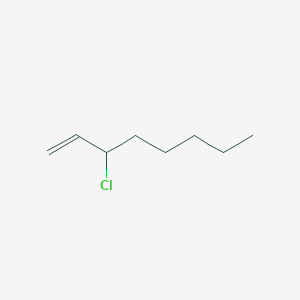

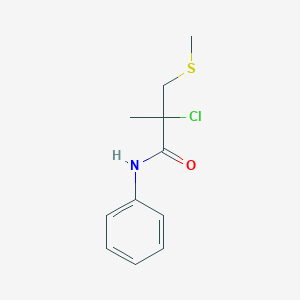
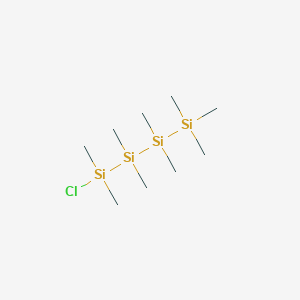
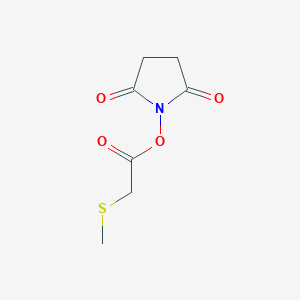
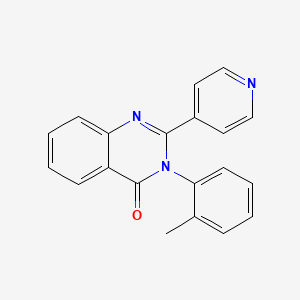
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)

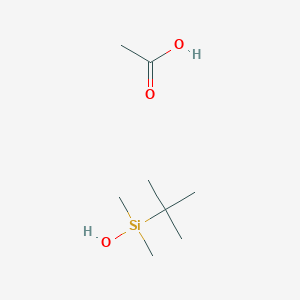

![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)
